molecular formula C8H12Cl2N2O2 B6609179 5-amino-2-(aminomethyl)benzoic acid dihydrochloride CAS No. 2866335-62-6

5-amino-2-(aminomethyl)benzoic acid dihydrochloride

Cat. No.: B6609179
CAS No.: 2866335-62-6
M. Wt: 239.10 g/mol
InChI Key: IKYZBWKNHSZTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(aminomethyl)benzoic acid dihydrochloride, commonly referred to as 5-AMB, is an important synthetic compound used in a variety of scientific research applications. 5-AMB is an essential component of many biochemical and physiological processes, and can be synthesized using a variety of methods.

Scientific Research Applications

5-AMB is widely used in scientific research applications, as it is an important component of many biochemical and physiological processes. It is used in a variety of studies, including those related to enzyme inhibition, drug discovery, and cell signaling. It is also used in the synthesis of other compounds, such as pharmaceuticals, dyes, and polymers. Additionally, 5-AMB is used in the production of various diagnostic reagents, such as antibodies and antigens.

Mechanism of Action

The mechanism of action of 5-AMB is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as cyclooxygenase, which are involved in the production of prostaglandins and thromboxanes. Additionally, 5-AMB is thought to act as an agonist of certain receptors, such as the histamine H2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AMB are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of various biochemical pathways. Additionally, 5-AMB is thought to have anti-inflammatory and analgesic effects, as well as anti-tumor and anti-viral effects.

Advantages and Limitations for Lab Experiments

5-AMB has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a low cost. However, there are some limitations to using 5-AMB in lab experiments. It has a limited solubility in water, and it can be difficult to separate from other compounds. Additionally, it can be difficult to measure its concentration in a solution.

Future Directions

There are several potential future directions for 5-AMB. It could be used in the development of new drugs, as it has a variety of biochemical and physiological effects. Additionally, it could be used in the development of new diagnostic reagents, as it has a variety of applications in scientific research. Finally, it could be used in the development of new polymers, as it has a variety of applications in the synthesis of other compounds.

Synthesis Methods

5-AMB can be synthesized through several different methods. The most common method is the condensation of p-aminobenzoic acid and the corresponding amide in aqueous solutions. This reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, or phosphoric acid. Another method involves the reaction of p-aminobenzoic acid with an alkyl halide in an organic solvent. This reaction is usually conducted in anhydrous conditions, and can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or sodium carbonate.

Properties

IUPAC Name

5-amino-2-(aminomethyl)benzoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-4-5-1-2-6(10)3-7(5)8(11)12;;/h1-3H,4,9-10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYZBWKNHSZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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